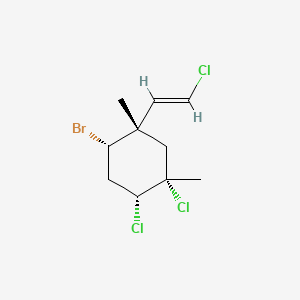
Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, is a complex organic compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chroman derivatives typically involves the formation of the chroman ring system followed by the introduction of substituents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For hexahydro-2,4-bis(4-methoxycyclohexyl)-chroman, the synthesis would involve the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes, starting from readily available raw materials. The process may include steps like alkylation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of chroman derivatives often involves interactions with biological targets such as enzymes and receptors. The specific molecular targets and pathways depend on the structure of the compound and the context of its use. For example, some chroman derivatives are known to inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A simpler chroman derivative with a wide range of biological activities.
Chromone: Another related compound with a different ring structure and distinct biological properties.
Flavanone: A flavonoid with a similar core structure but different substituents.
Uniqueness
Chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, is unique due to its specific substituents, which may confer distinct biological and chemical properties compared to other chroman derivatives. Its unique structure makes it a valuable compound for further research and development in various fields.
This detailed article provides a comprehensive overview of chroman, hexahydro-2,4-bis(4-methoxycyclohexyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
82324-83-2 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2,4-bis(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C23H40O3/c1-24-18-11-7-16(8-12-18)21-15-23(17-9-13-19(25-2)14-10-17)26-22-6-4-3-5-20(21)22/h16-23H,3-15H2,1-2H3 |
InChI Key |
UHQUHBMNMDCXBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2CC(OC3C2CCCC3)C4CCC(CC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


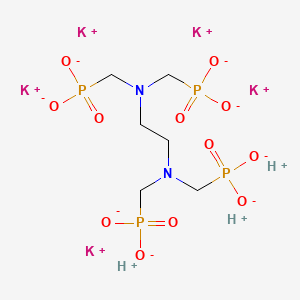

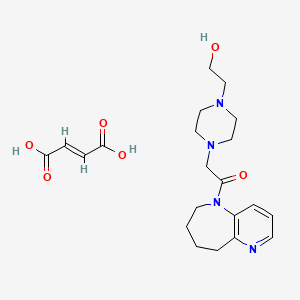
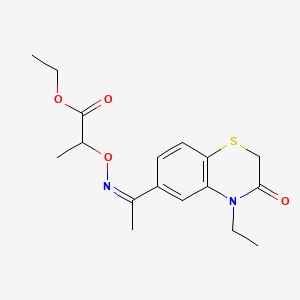
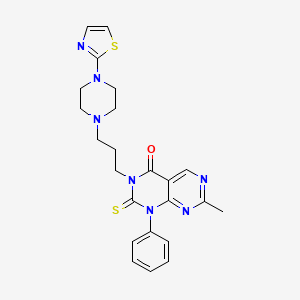

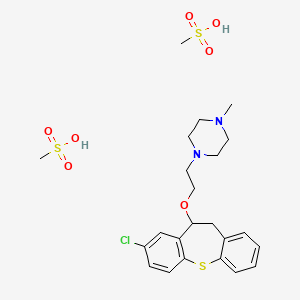


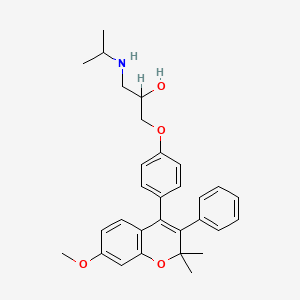
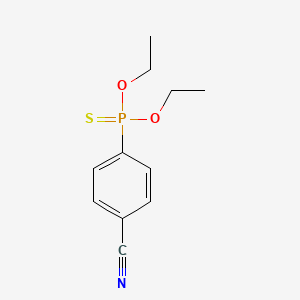
![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)
